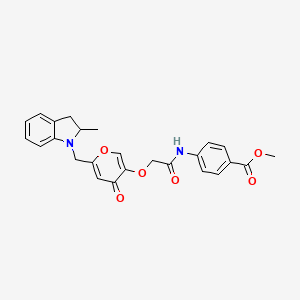
methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, also known by its CAS number 898455-93-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O4, with a molecular weight of approximately 404.5 g/mol. The compound features a pyran ring, an indoline moiety, and an acetamide group, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 898455-93-1 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyran ring and subsequent modifications to incorporate the indoline and acetamide functionalities. Advanced synthetic methods are often employed to optimize yield and purity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities . The presence of the indoline moiety is believed to enhance the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives containing coumarin and indoline structures can inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and improving cognitive function .
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory activities . Compounds with similar characteristics have demonstrated efficacy in inhibiting various enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and diabetes .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating similar compounds showed promising results in inhibiting AChE with an IC50 value of 2.7 µM, suggesting that methyl 4-(2-(...) could exhibit comparable or enhanced activity against AChE .
- Neuroprotective Mechanisms : Research on related indole derivatives indicated neuroprotective effects through modulation of neurotransmitter receptors, which may be applicable to methyl 4-(2-(...) .
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with structural similarities possess significant antioxidant properties, contributing to their potential use in treating oxidative stress-related disorders .
特性
IUPAC Name |
methyl 4-[[2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16-11-18-5-3-4-6-21(18)27(16)13-20-12-22(28)23(14-32-20)33-15-24(29)26-19-9-7-17(8-10-19)25(30)31-2/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRDNQJDQWZYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














